tert-Butyl 5-nitro-3,4-dihydroquinoline-1(2H)-carboxylate
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Overview
Description
tert-Butyl 5-nitro-3,4-dihydroquinoline-1(2H)-carboxylate: is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a tert-butyl ester group, a nitro group, and a dihydroquinoline core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 5-nitro-3,4-dihydroquinoline-1(2H)-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:
Nitration: Introduction of the nitro group into the quinoline ring.
Reduction: Partial reduction of the quinoline ring to form the dihydroquinoline.
Esterification: Formation of the tert-butyl ester group.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form amino derivatives.
Reduction: The dihydroquinoline ring can be further reduced to tetrahydroquinoline.
Substitution: The nitro group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
Amino Derivatives: From reduction of the nitro group.
Tetrahydroquinoline Derivatives: From further reduction of the dihydroquinoline ring.
Scientific Research Applications
tert-Butyl 5-nitro-3,4-dihydroquinoline-1(2H)-carboxylate:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development due to its quinoline core.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 5-nitro-3,4-dihydroquinoline-1(2H)-carboxylate would depend on its specific interactions with biological targets. Generally, quinoline derivatives can interact with enzymes, receptors, and other proteins, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a wide range of biological activities.
Chloroquine: A well-known antimalarial drug with a quinoline core.
Nitroquinoline: Compounds with nitro groups on the quinoline ring.
Uniqueness
The presence of the tert-butyl ester group and the specific substitution pattern in tert-Butyl 5-nitro-3,4-dihydroquinoline-1(2H)-carboxylate may confer unique properties, such as increased stability or specific biological activity, compared to other quinoline derivatives.
Properties
Molecular Formula |
C14H18N2O4 |
---|---|
Molecular Weight |
278.30 g/mol |
IUPAC Name |
tert-butyl 5-nitro-3,4-dihydro-2H-quinoline-1-carboxylate |
InChI |
InChI=1S/C14H18N2O4/c1-14(2,3)20-13(17)15-9-5-6-10-11(15)7-4-8-12(10)16(18)19/h4,7-8H,5-6,9H2,1-3H3 |
InChI Key |
WXPHFCDXUHEDGA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2=C1C=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
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